molecular formula C6H13Cl2N3 B2977346 (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 2137970-46-6

(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B2977346
CAS No.: 2137970-46-6
M. Wt: 198.09
InChI Key: XCYKHMKKRIBOTI-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl and a molecular weight of 198.09 g/mol. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride has several scientific research applications. It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The compound is also utilized in the study of biological systems, where it serves as a probe to investigate enzyme activities and receptor binding

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-1H-imidazole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include the use of reducing agents such as sodium cyanoborohydride or sodium borohydride, and the reaction is usually carried out in an acidic medium.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with different functional groups.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted imidazoles depending on the nucleophile used.

Comparison with Similar Compounds

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride is similar to other imidazole derivatives, such as 2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride and 2-(4-methyl-1H-imidazol-5-yl)ethanamine dihydrochloride. it is unique in its specific substitution pattern and the presence of the dihydrochloride salt, which affects its solubility and reactivity. These differences make it suitable for specific applications where other imidazole derivatives may not be as effective.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it an important tool in organic synthesis, biological studies, and material science. Further research and development may uncover additional uses and benefits of this compound in various fields.

Properties

IUPAC Name

(2,5-dimethyl-1H-imidazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKHMKKRIBOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137970-46-6
Record name 1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride
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